N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including furan, thiophene, hydroxy, methoxy, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the synthesis of 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethanol through a Grignard reaction. This reaction requires the use of furan-2-ylmagnesium bromide and thiophene-3-carbaldehyde in an anhydrous ether solvent.
Coupling Reaction: The intermediate is then coupled with 7-methoxybenzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the Grignard reaction and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity due to its structural similarity to natural products. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. The presence of the furan and thiophene rings, along with the hydroxy and carboxamide groups, suggests that it could interact with various biological targets, including enzymes and receptors.
Industry
In the material science industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxy and carboxamide groups could form hydrogen bonds with amino acid residues, while the aromatic rings could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide
- N-(2-(thiophen-3-yl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-benzofuran-2-carboxamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to the combination of furan, thiophene, and benzofuran moieties in a single molecule. This structural complexity provides a rich platform for chemical modifications and potential applications in various fields. The presence of the methoxy group further enhances its chemical reactivity and potential biological activity.
By comparing it with similar compounds, it is evident that the specific arrangement and combination of functional groups in this compound confer unique properties that can be exploited in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-24-15-5-2-4-13-10-16(26-18(13)15)19(22)21-12-20(23,14-7-9-27-11-14)17-6-3-8-25-17/h2-11,23H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTABIFHQHGLBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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